bis-tris

Catalog No.
S005018
CAS No.
6976-37-0
M.F
C8H19NO5
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis-tris

CAS Number

6976-37-0

Product Name

bis-tris

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2

InChI Key

OWMVSZAMULFTJU-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)C(CO)(CO)CO

Synonyms

2-(bis(2-hydroxyethyl)amino)-2(hydroxymethyl)-1,3-propanediol, bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, Bis-Tris, Bistris

Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO

Description

The exact mass of the compound 2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of pentol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis-Tris, scientifically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. It is characterized by its white crystalline powder form and has a molecular formula of C8H19NO5, with a molecular weight of 209.24 g/mol. The compound is soluble in water and exhibits a pKa value of approximately 6.36 at 25°C, making it suitable for maintaining physiological pH levels in various biological applications .

As mentioned previously, Bis-Tris acts as a buffer by accepting or donating a proton depending on the surrounding pH. This buffering capacity is crucial in biological experiments to maintain a stable environment for enzymes and other biomolecules that are sensitive to pH changes [].

  • Wear gloves and safety glasses when handling the compound [].
  • Avoid inhalation of dust particles [].
  • Wash hands thoroughly after handling [].

Bis-Tris, also known as 2,2-Bis(hydroxymethyl)-2,2'prime,2"-nitrilotriethanol or BIS-TRIS buffer, is a tris(hydroxymethyl)aminomethane (Tris) alternative commonly used in biochemical research [].

  • Buffering Agent

    Bis-Tris functions as a good buffering agent in the physiological pH range (6.5-8.5) due to its pKa of 6.5. This makes it suitable for applications where maintaining a stable pH is crucial, such as in enzyme assays, cell culture studies, and protein purification [, ].

  • Improved Stability Compared to Tris

    A significant advantage of Bis-Tris over Tris is its superior stability at higher temperatures and over longer incubation times. Tris buffers tend to decompose at elevated temperatures, leading to changes in pH and potential effects on biomolecules. Bis-Tris offers better stability, making it a preferred choice for experiments requiring long incubations or high temperatures [, ].

  • Reduced Metal Ion Interactions

    Compared to Tris, Bis-Tris exhibits lower affinity for certain metal ions, such as copper. This can be beneficial in applications where metal ion interactions with the buffer might interfere with the experiment. For instance, Bis-Tris is preferred in studies involving copper-dependent enzymes [].

Limitations:

  • Lower Buffer Capacity: It's important to note that Bis-Tris has a lower buffer capacity compared to Tris. This means it might not be suitable for applications requiring a highly stable pH or large pH adjustments [].
. It can form complexes with certain metal ions, such as copper(II) and lead(II), which may influence its buffering capacity in solutions containing these metals. The compound's zwitterionic nature allows it to resist changes in pH when acids or bases are added, which is crucial for many enzymatic reactions and biological processes .

The biological activity of Bis-Tris is significant in various laboratory applications. It is commonly used in:

  • Cell Culture: Provides a stable environment for cell growth.
  • Electrophoresis: Acts as a buffer in gel electrophoresis for separating biomolecules.
  • Diagnostic Reagents: Used in various assays and diagnostic tests due to its stability and compatibility with biological systems .

Its ability to maintain a consistent pH makes it an ideal choice for experiments requiring precise conditions.

Bis-Tris can be synthesized through several methods, including:

  • Reaction of 2-Hydroxyethylamine with Formaldehyde: This method involves the reaction of 2-hydroxyethylamine with formaldehyde under controlled conditions to yield Bis-Tris.
  • Purification: The synthesized compound can be purified by crystallization from hot 1-butanol followed by drying under vacuum at room temperature .

These methods ensure high purity levels, often exceeding 99%, which is critical for its application in sensitive biological experiments.

The applications of Bis-Tris are extensive and include:

  • Biological Buffers: Used in preparing buffers for various biochemical assays.
  • Gel Electrophoresis: A common component in buffer systems for protein and nucleic acid separation.
  • Cell Culture Media: Provides an optimal environment for cell growth and maintenance.
  • Fractionation of Hemoglobin: Useful in separating different forms of hemoglobin during analysis .

Additionally, it serves as an alternative to more toxic buffers like cacodylate, making it safer for laboratory use.

Studies have shown that Bis-Tris can interact with various biological molecules, influencing their behavior under experimental conditions. For instance, its interaction with metal ions can alter enzyme kinetics and stability. Research has indicated that the choice of buffer can significantly impact the activity of enzymes such as EcoRV, highlighting the importance of selecting appropriate buffering agents based on their interaction profiles .

Several compounds share structural similarities with Bis-Tris, including:

Compound NameMolecular FormulapKa ValueUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO38.1Widely used in molecular biology; higher pKa
Bis-tris propaneC9H19N3O66.8Broader buffering range; used in PCR applications
N,N-Bis(2-hydroxyethyl)glycine (Bicine)C6H13N3O45.9Lower pKa; useful in specific biochemical contexts

Uniqueness of Bis-Tris: Its unique combination of low toxicity, effective buffering capacity around physiological pH, and compatibility with various biological systems sets it apart from other similar compounds. This makes it particularly valuable in applications requiring stringent control over pH levels without introducing harmful substances into biological samples .

The molecular composition of bis-tris consists of eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding the empirical formula C₈H₁₉NO₅ [1] [2] [3]. The compound exhibits a molecular weight of 209.24 g/mol, representing a moderately sized organic molecule with significant hydrogen bonding capabilities [1] [2] [3]. The exact mass determination through high-resolution mass spectrometry provides a precise value of 209.126328 daltons [4].

The molecular architecture incorporates multiple hydroxyl functional groups contributing to its distinctive chemical behavior. Physical characterization reveals bis-tris as a white crystalline powder with a density of 1.3 ± 0.1 g/cm³ [4]. The compound demonstrates excellent water solubility, dissolving at concentrations up to 500 mg/mL to produce clear, colorless solutions [5]. Thermal properties include a melting point range of 102-105°C and a calculated boiling point of 466.2 ± 40.0°C at standard atmospheric pressure [4] [6].

PropertyValueReference
Molecular FormulaC₈H₁₉NO₅ [1] [2] [3]
Molecular Weight209.24 g/mol [1] [2] [3]
Exact Mass209.126328 Da [4]
Density1.3 ± 0.1 g/cm³ [4]
Melting Point102-105°C [4] [6]
Water Solubility500 mg/mL [5]

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic nomenclature for bis-tris follows established organic chemistry naming conventions. The preferred IUPAC name is 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol [6] [7] [8]. This systematic designation accurately describes the structural arrangement wherein a central carbon atom bearing a hydroxymethyl group and two additional hydroxymethyl substituents connects to a tertiary nitrogen atom substituted with two 2-hydroxyethyl chains.

Alternative IUPAC nomenclature includes 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol, which emphasizes the nitrilotriethanol backbone structure [1] [2] [9]. The Chemical Abstracts Service registry employs the name 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-, reflecting the propanediol core with amino substitution [7].

The compound bears the Chemical Abstracts Service registry number 6976-37-0, facilitating unambiguous identification in chemical databases and regulatory documentation [1] [10] [11]. Common synonyms encompass Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane and Bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, both referencing the characteristic amino-tris(hydroxymethyl) structural motif [12] [13].

Nomenclature TypeName
IUPAC Systematic Name2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Alternative IUPAC Name2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol
Chemical Abstracts NameBis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane
Common NameBis-Tris

Structural Elucidation: 2D and 3D Conformational Studies

Bis-tris exhibits a complex three-dimensional molecular architecture characterized by extensive intramolecular and intermolecular hydrogen bonding networks. The central carbon atom adopts a tetrahedral geometry, coordinating with three hydroxymethyl groups and one tertiary amino substituent. The nitrogen center maintains trigonal pyramidal geometry with two 2-hydroxyethyl arms extending from the molecular core [1] [2].

Two-dimensional structural representations reveal the connectivity pattern through various chemical notation systems. The SMILES notation C(CO)N(CCO)C(CO)(CO)CO provides a linear description of the molecular connectivity [6] [5]. The International Chemical Identifier (InChI) string InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 offers a standardized structural encoding [6].

Three-dimensional conformational analysis demonstrates significant flexibility in the 2-hydroxyethyl chains, enabling multiple energetically accessible conformations. Computational studies suggest that the molecule adopts preferential conformations that maximize intramolecular hydrogen bonding while minimizing steric hindrance between the hydroxyl groups [14] [15]. The molecular geometry facilitates extensive hydrogen bonding networks both within individual molecules and between adjacent molecules in crystalline phases.

Nuclear magnetic resonance spectroscopy provides detailed insight into the molecular dynamics and conformational preferences. Proton NMR analysis reveals characteristic chemical shifts corresponding to the hydroxyl protons, methylene protons adjacent to nitrogen and oxygen atoms, and the unique environment of the central carbon-bound methylene groups [3]. Carbon-13 NMR spectroscopy distinguishes the various carbon environments, including the quaternary carbon center and the multiple CH₂OH functionalities.

Crystallographic Data and Hydrogen-Bonding Networks

Single crystal X-ray diffraction analysis provides comprehensive structural characterization of bis-tris in the solid state. The compound crystallizes in the orthorhombic crystal system with space group Pbca [16]. Unit cell parameters include a = 12.1298(17) Å, b = 9.5303(13) Å, and c = 17.144(2) Å, yielding a unit cell volume of 1981.9(5) ų [16]. The asymmetric unit contains one complete molecule, with eight molecules per unit cell (Z = 8) [16].

Crystallographic refinement achieved excellent reliability factors with R = 0.034 and wR = 0.084, indicating high-quality structural determination [16]. The study conducted at 203 K employed molybdenum Kα radiation with a Siemens SMART 1K diffractometer, collecting 14,160 measured reflections yielding 1,745 independent reflections [16].

The crystal structure reveals an extensive three-dimensional hydrogen bonding network that stabilizes the solid-state arrangement. All five hydroxyl groups participate in intermolecular hydrogen bonding interactions, creating infinite networks throughout the crystal lattice [16]. Hydrogen bond distances range from 2.690 to 2.847 Å, representing strong to moderate hydrogen bonding interactions [16].

Detailed hydrogen bonding analysis identifies six primary hydrogen bonds within the structure. The O1—H1···O3 interaction exhibits a donor-acceptor distance of 2.6897(16) Å with a nearly linear geometry (177°) [16]. The O2—H2···O5 hydrogen bond demonstrates a distance of 2.8410(17) Å and an angle of 174° [16]. A notable intramolecular hydrogen bond occurs between O3—H3 and the nitrogen center (N1), forming a five-membered pseudo-cycle with a distance of 2.7804(16) Å and an angle of 118.6° [16].

Hydrogen BondD—H Distance (Å)H···A Distance (Å)D···A Distance (Å)D—H···A Angle (°)
O1—H1···O30.84(2)1.86(2)2.6897(16)177(2)
O2—H2···O50.81(2)2.03(2)2.8410(17)174(2)
O3—H3···N1 (intramolecular)0.78(2)2.321(19)2.7804(16)118.6(17)
O4—H4···O10.81(2)1.99(2)2.7913(16)171(2)
O5—H5···O40.82(2)2.03(2)2.8251(17)165.6(19)

The hydrogen bonding network creates regular supramolecular synthons that repeat throughout the crystal structure, demonstrating the fundamental role of hydrogen bonding in determining the solid-state architecture [16]. These interactions contribute significantly to the thermal stability and crystalline properties of bis-tris, influencing its physical behavior and chemical reactivity patterns.

Physical Description

Liquid

XLogP3

-3.3

UNII

Q1XC3631CP

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 172 of 174 companies with hazard statement code(s):;
H315 (67.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (32.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Buffers

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6976-37-0

Wikipedia

Bistris

General Manufacturing Information

1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-: ACTIVE

Dates

Modify: 2023-09-12

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